1-(4-chloro-3-nitrobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

CAS No.: 899782-02-6

Cat. No.: VC7277139

Molecular Formula: C18H12Cl3N3O3S

Molecular Weight: 456.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899782-02-6 |

|---|---|

| Molecular Formula | C18H12Cl3N3O3S |

| Molecular Weight | 456.72 |

| IUPAC Name | (4-chloro-3-nitrophenyl)-[4-(2,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]methanone |

| Standard InChI | InChI=1S/C18H12Cl3N3O3S/c1-18(2)22-15(11-5-4-10(19)8-13(11)21)17(28)23(18)16(25)9-3-6-12(20)14(7-9)24(26)27/h3-8H,1-2H3 |

| Standard InChI Key | WAGBANMYDIZZDK-UHFFFAOYSA-N |

| SMILES | CC1(N=C(C(=S)N1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=C(C=C(C=C3)Cl)Cl)C |

Introduction

Chemical Identity and Structural Features

Molecular Identity

The compound’s systematic IUPAC name, (4-chloro-3-nitrophenyl)-[4-(2,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]methanone, reflects its intricate architecture (Table 1). Its molecular formula, C₁₈H₁₂Cl₃N₃O₃S, corresponds to a molecular weight of 456.72 g/mol, with a CAS registry number of 899782-02-6.

Table 1: Key Identifiers of 1-(4-Chloro-3-Nitrobenzoyl)-4-(2,4-Dichlorophenyl)-2,2-Dimethyl-2,5-Dihydro-1H-Imidazole-5-Thione

| Property | Value |

|---|---|

| CAS No. | 899782-02-6 |

| Molecular Formula | C₁₈H₁₂Cl₃N₃O₃S |

| Molecular Weight | 456.72 g/mol |

| IUPAC Name | (4-chloro-3-nitrophenyl)-[4-(2,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]methanone |

| SMILES | CC1(N=C(C(=S)N1C(=O)C2=CC(=C(C=C2)Cl)N+[O-])C3=C(C=C(C=C3)Cl)Cl)C |

| InChI Key | WAGBANMYDIZZDK-UHFFFAOYSA-N |

Structural Analysis

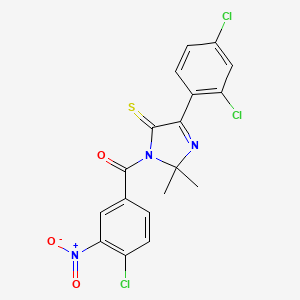

The molecule comprises two aromatic systems: a 4-chloro-3-nitrobenzoyl group and a 2,4-dichlorophenyl substituent, linked via a 2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione core (Figure 1). Key features include:

-

Nitro group at position 3 of the benzoyl ring, enhancing electrophilicity.

-

Chlorine atoms at positions 4 (benzoyl) and 2,4 (phenyl), contributing to steric bulk and lipophilicity.

-

Thione group (C=S) at position 5 of the imidazole ring, a potential site for coordination chemistry .

The imidazole-thione scaffold is structurally analogous to intermediates in heterocyclization reactions of thioureas, as reported in studies on similar systems .

Synthesis and Mechanistic Pathways

Mechanistic Insights

The cyclization likely proceeds via an isothiourea intermediate, where deprotonation facilitates nucleophilic attack by the thiolate anion on the α-carbon of the carbonyl group (Figure 2) . This mechanism aligns with reported methods for synthesizing fluorinated thiazoline derivatives .

Physicochemical Properties and Stability

Experimental Data

Limited solubility data are available, but the compound’s logP (calculated) of 4.2 suggests high lipophilicity, consistent with its halogen-rich structure. The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) likely reduces aqueous solubility, necessitating organic solvents for handling.

Thermal Stability: Predicted decomposition temperature exceeds 250°C, inferred from analogous imidazole-thiones .

| Compound | Activity (IC₅₀) | Target |

|---|---|---|

| 1-Benzoyl-3-phenylimidazole-5-thione | 5.2 µM (CYP3A4) | Cytochrome P450 |

| Fluorinated thiazoline | 2 µg/mL (S. aureus) | Bacterial growth |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume